3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide
Description
3-Chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrrolidine ring substituted with a thiazole moiety at the 1-position and halogen atoms (Cl, F) at the 3- and 4-positions of the benzene ring. The presence of electron-withdrawing halogens and the heterocyclic thiazole group likely enhances its binding affinity to biological targets while influencing solubility and metabolic stability.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2S2/c14-11-7-10(1-2-12(11)15)22(19,20)17-9-3-5-18(8-9)13-16-4-6-21-13/h1-2,4,6-7,9,17H,3,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEDGJDPAIAXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed through the cyclization of appropriate amine precursors.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the corresponding sulfonyl chloride with an amine group.
Final Coupling: The final step involves coupling the thiazole and pyrrolidine intermediates with the benzenesulfonamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using robotic systems to handle multiple steps and reduce human error.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.
Oxidation Products: Oxidized forms of the thiazole ring.
Hydrolysis Products: Decomposed products of the sulfonamide group.
Scientific Research Applications
3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structure.
Biological Studies: Used in studies to understand the interaction of thiazole-containing compounds with biological targets.
Chemical Biology: Employed as a probe to study the function of sulfonamide groups in biological systems.
Pharmaceutical Development: Investigated for its potential to be developed into therapeutic drugs.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide involves:
Molecular Targets: It may target enzymes or receptors that are crucial in disease pathways.
Pathways Involved: The compound could interfere with signaling pathways, enzyme activity, or protein-protein interactions.
Binding Interactions: The thiazole and sulfonamide groups are key to its binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s uniqueness lies in its thiazole-substituted pyrrolidine and 3-chloro-4-fluoro benzenesulfonamide core. Below is a comparative analysis with structurally related sulfonamide derivatives:
Compound 13 () :
(R)-4-Fluoro-N-(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}pyrrolidin-3-yl)benzenesulfonamide
- Structural Differences: Replaces the thiazole group with a trifluoroethoxy-phenoxyethyl side chain. Lacks the 3-chloro substituent on the benzene ring.
- Absence of chlorine may reduce steric hindrance, favoring interactions with α1A-adrenergic receptors.
Compound 15 () :
(R)-5-Chloro-2-fluoro-N-(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}pyrrolidin-3-yl)benzenesulfonamide
- Structural Differences: Substitutes chlorine at the 5-position (vs. 3-position in the target compound). Retains the trifluoroethoxy-phenoxyethyl side chain.
- Functional Impact :
Compound from :
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structural Differences :
- Incorporates a pyrazolopyrimidine-chromene scaffold instead of pyrrolidine-thiazole.
- Contains a methyl group on the sulfonamide nitrogen.
- Functional Impact :
Pharmacological and Physicochemical Comparisons
Biological Activity
3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound with notable structural features that include a thiazole ring, a pyrrolidine ring, and a benzenesulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of halogen substituents (chlorine and fluorine) on the aromatic ring enhances its reactivity, which may contribute to its biological efficacy.
Chemical Structure and Properties
The structural uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The following table summarizes some related compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide | Lacks fluorine substitution | Potentially different reactivity |
| 3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide | Lacks chlorine substitution | Different biological activity profile |
| 3-chloro-N-(methyl)benzenesulfonamide | Lacks thiazole and pyrrolidine rings | Simpler structure with potentially less biological activity |
Antimicrobial Properties
Research indicates that compounds similar to 3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide exhibit significant antibacterial and antifungal activities. For instance, studies have shown that pyrrolidine derivatives possess antimicrobial properties, with some exhibiting minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The halogen substituents in these compounds are believed to enhance their bioactivities.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. For example, studies on similar compounds have indicated that they may downregulate key genes involved in virulence factors, thereby reducing pathogenicity .
Case Studies
- In Vitro Studies : A study conducted on pyrrolidine derivatives demonstrated significant antibacterial activity against various strains of bacteria, including E. coli and S. aureus. The results indicated that the presence of halogen atoms was essential for the observed bioactivity .
- Structural Activity Relationship (SAR) : Analysis of similar compounds revealed that variations in the substitution pattern significantly affected their biological activities. For instance, compounds lacking either chlorine or fluorine exhibited reduced efficacy, suggesting a strong correlation between structural features and antimicrobial potency .
Q & A
(Basic) What are the typical synthetic routes for this compound?
The synthesis involves multi-step organic reactions:
- Sulfonamide formation : Reacting a benzenesulfonyl chloride derivative with a pyrrolidine-thiazole amine under basic conditions (e.g., using triethylamine in dichloromethane) .
- Cyclization : Constructing the thiazole ring via Lawesson’s reagent-mediated cyclization of thioamide intermediates .
- Functionalization : Introducing chloro and fluoro substituents via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
Key considerations : Use anhydrous solvents and inert atmospheres to prevent side reactions. Intermediate purity is critical; column chromatography or recrystallization is often required .
(Advanced) How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfonamide coupling .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance efficiency in cross-coupling steps .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require post-reaction extraction to remove residues .
- Purification : Employ preparative HPLC or size-exclusion chromatography for challenging separations, especially for stereoisomers .
(Basic) What analytical techniques confirm the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., distinguishing thiazole vs. pyrrolidine signals) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (±1 ppm accuracy) .
- X-ray Crystallography : Resolves absolute stereochemistry and solid-state packing .
(Advanced) How to resolve ambiguities in structural determination?
- Hybrid approaches : Combine experimental NMR data with Density Functional Theory (DFT) calculations to predict chemical shifts and validate assignments .
- Isotopic labeling : Use deuterated analogs to trace reaction pathways or confirm substitution patterns .
- 2D NMR techniques : HSQC and NOESY clarify connectivity in complex heterocyclic systems .
(Basic) What biological activities are associated with this compound?
- Antitumor activity : Thiazole sulfonamides inhibit cancer cell proliferation (e.g., NCI-60 panel testing; IC₅₀ values range 1–10 µM depending on substituents) .
- Antimicrobial potential : Sulfonamide derivatives exhibit moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) .
(Advanced) How to identify biological targets and structure-activity relationships (SAR)?
- Target identification : Use pull-down assays with biotinylated analogs or proteomics to identify binding partners .
- SAR strategies :
- Substituent variation : Compare analogs with differing halogen positions (e.g., 3-chloro vs. 4-chloro) to assess steric/electronic effects .
- Bioisosteric replacement : Replace the thiazole with oxazole or pyridine to probe pharmacophore requirements .
(Advanced) How to address contradictory bioactivity data across studies?
- Replication : Validate assays in multiple cell lines (e.g., compare NCI-60 vs. patient-derived xenograft models) .
- Purity checks : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products .
- Structural analogs : Test derivatives to isolate the impact of specific functional groups (e.g., fluoro substitution’s role in membrane permeability) .
(Basic) How to assess the compound’s stability under different conditions?
- Forced degradation studies : Expose to heat (40–60°C), light (UV), and acidic/basic conditions, then monitor degradation via HPLC .
- Storage recommendations : Store at –20°C in amber vials under argon to prevent oxidation/hydrolysis .
(Advanced) Can computational models predict stability or reactivity?
- Quantum Mechanics (QM) : Calculate bond dissociation energies to predict hydrolytic/oxidative degradation hotspots .
- Molecular Dynamics (MD) : Simulate solubility in aqueous buffers or lipid bilayers to guide formulation .
(Advanced) How are computational methods used to study target interactions?
- Molecular docking : Screen against protein databases (e.g., PDB) to prioritize targets like carbonic anhydrase or kinase enzymes .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., trifluoromethyl group’s effect on enthalpic contributions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
